Tricine-d8

Description

Properties

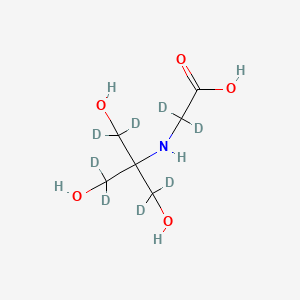

Molecular Formula |

C6H13NO5 |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2,2-dideuterio-2-[[1,1,3,3-tetradeuterio-2-[dideuterio(hydroxy)methyl]-1,3-dihydroxypropan-2-yl]amino]acetic acid |

InChI |

InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2 |

InChI Key |

SEQKRHFRPICQDD-SVYQBANQSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O |

Canonical SMILES |

C(C(=O)O)NC(CO)(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tricine-d8

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a deuterated analog of the widely used biological buffer, Tricine. It is intended to serve as a technical resource for professionals in research and drug development who utilize stable isotope-labeled compounds in their work.

Introduction

This compound is the deuterium-labeled form of Tricine (N-[Tris(hydroxymethyl)methyl]glycine).[1] The parent compound, Tricine, is a zwitterionic amino acid and a "Good's" buffer, first prepared for buffering chloroplast reactions.[2] It is structurally related to Tris and glycine.[2][3] The primary utility of Tricine lies in its role as an electrophoresis buffer, particularly for the resolution of low molecular weight proteins and peptides.[4][5]

The incorporation of deuterium atoms into the Tricine molecule creates this compound, a stable isotope-labeled compound. This substitution has a minimal effect on the compound's physicochemical properties but allows it to be distinguished from its unlabeled counterpart by mass spectrometry.[1] This key difference makes this compound highly valuable as an internal standard in quantitative mass spectrometry-based assays, such as in clinical research and pharmacokinetic studies, and for applications in biomolecular NMR.[1][6][7]

Chemical Structure and Properties

This compound features eight deuterium atoms replacing hydrogen atoms on the carbon backbone.[1][6] This isotopic labeling results in a higher molecular weight compared to unlabeled Tricine.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound and its unlabeled counterpart are summarized below for direct comparison.

| Property | This compound | Tricine |

| Synonyms | N-[Tris(hydroxymethyl)methyl]glycine-d8 | N-[Tris(hydroxymethyl)methyl]glycine[5][8] |

| Molecular Formula | C₆H₅D₈NO₅[1] | C₆H₁₃NO₅[3][8] |

| Chemical Structure | (HOCD₂)₃CNHCD₂COOH[6][9] | (HOCH₂)₃CNHCH₂COOH[10] |

| Molecular Weight | 187.22 g/mol [1][6][9] | 179.17 g/mol [3][8] |

| CAS Number (Labeled) | 352534-96-4[1] | N/A |

| CAS Number (Unlabeled) | 5704-04-1[1][6] | 5704-04-1[3][8] |

| Chemical Purity | ≥98%[6][9] | ≥98% to 99+%[11][12] |

| Appearance | White crystalline powder[2] | White crystalline powder[2] |

| pKa (20-25 °C) | ~8.15 | 8.15[2][3] |

| Buffering pH Range | ~7.4 - 8.8 | 7.4 - 8.8[2][13] |

| Storage | Room temperature, away from light and moisture[6][9] | Room temperature[8][13] |

Applications and Experimental Protocols

The applications of this compound are primarily centered on its use as a stable isotope-labeled internal standard. The protocols for its parent compound, Tricine, are well-established, particularly in electrophoresis.

Application: Internal Standard for Mass Spectrometry

Deuterated compounds like this compound are ideal internal standards for quantitative analysis by mass spectrometry (LC-MS).[1] Because it is chemically identical to the analyte (Tricine), it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its higher mass allows it to be distinguished by the mass spectrometer.

Logical Workflow: this compound as an Internal Standard in LC-MS

Caption: Workflow for using this compound as an internal standard in a quantitative LC-MS assay.

Experimental Protocol: Tricine-SDS-PAGE

While this compound itself is not typically used for making gels due to cost, its unlabeled counterpart, Tricine, is central to the Tricine-SDS-PAGE system developed by Schägger and von Jagow.[4][8] This method provides superior resolution of proteins and peptides in the 1 to 100 kDa range compared to standard Glycine-SDS-PAGE.[4][14] The use of Tricine as the trailing ion allows for better separation of small proteins at lower acrylamide concentrations.[4]

Detailed Methodology (adapted from Schägger and von Jagow, 1987):

-

Stock Solutions:

-

Acrylamide/Bis-acrylamide (49.5% T, 3% C): 48 g acrylamide, 1.5 g bis-acrylamide, dissolved in water to 100 mL.

-

Gel Buffer (3x): 3.0 M Tris-HCl, 0.3% (w/v) SDS, pH 8.45.

-

Anode Buffer (1x): 0.2 M Tris-HCl, pH 8.9.

-

Cathode Buffer (1x): 0.1 M Tris, 0.1 M Tricine, 0.1% (w/v) SDS, pH 8.25.

-

Sample Buffer (2x): 100 mM Tris-HCl, 24% (v/v) glycerol, 8% (w/v) SDS, 0.02% (w/v) Coomassie Blue G-250, 4% (v/v) β-mercaptoethanol, pH 6.8.

-

-

Gel Casting:

-

Separating Gel (e.g., 10%): Mix 5 mL of Gel Buffer, 3.3 mL of Acrylamide stock, and 6.7 mL of water. Add 50 µL of 10% APS and 5 µL of TEMED to polymerize.

-

Stacking Gel (4%): Mix 1.25 mL of Gel Buffer, 0.83 mL of Acrylamide stock, and 2.9 mL of water. Add 25 µL of 10% APS and 2.5 µL of TEMED to polymerize.

-

-

Sample Preparation and Electrophoresis:

-

Mix protein sample 1:1 with 2x Sample Buffer. Heat at 95°C for 5 minutes.

-

Assemble the gel cassette in the electrophoresis apparatus.

-

Fill the inner (cathode) chamber with Cathode Buffer and the outer (anode) chamber with Anode Buffer.

-

Load samples into the wells.

-

Run the gel at an initial voltage of 30V until the samples enter the stacking gel, then increase to 150-200V.

-

Experimental Workflow: Tricine-SDS-PAGE for Low MW Protein Separation

Caption: Step-by-step workflow for performing Tricine-SDS-PAGE to separate small proteins.

Conclusion

This compound is a specialized chemical tool essential for modern analytical research. While its parent compound, Tricine, is a cornerstone of high-resolution protein electrophoresis, the deuterated form provides the accuracy and reliability required for quantitative mass spectrometry. For scientists and researchers in drug development and clinical diagnostics, this compound serves as a robust internal standard, enabling precise measurement of its unlabeled analog in complex biological matrices. Understanding the properties and protocols associated with both Tricine and its deuterated form is crucial for leveraging their full potential in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tricine - Wikipedia [en.wikipedia.org]

- 3. Tricine | C6H13NO5 | CID 79784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis for the separation of proteins in the range from 1 to 100 kDa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricine [himedialabs.com]

- 6. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]

- 7. TRICINE (N-[TRIS(HYDROXYMETHYL)METHYL]GLYCINE) (D8, 98%), 0.1 G / CHROMSERVIS.EU [chromservis.eu]

- 8. Tricine | 5704-04-1 [chemicalbook.com]

- 9. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]

- 10. Tricine [gbiosciences.com]

- 11. Tricine, Electrophoresis Grade, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. Tricine, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. goldbio.com [goldbio.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

Synthesis and Isotopic Labeling of Tricine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tricine-d8. Tricine, or N-[Tris(hydroxymethyl)methyl]glycine, is a widely used zwitterionic buffer in biochemistry and molecular biology.[1][2] Its deuterated analogue, this compound, serves as a valuable internal standard in mass spectrometry-based applications, such as pharmacokinetic and metabolic studies of drugs.[3] This document outlines a probable synthetic pathway for this compound, including a detailed experimental protocol, expected analytical data, and a visual representation of the synthetic workflow. The information presented herein is intended to guide researchers in the preparation and utilization of this important isotopically labeled compound.

Introduction

Isotopically labeled compounds are indispensable tools in modern drug discovery and development.[4] The substitution of hydrogen with its stable isotope, deuterium, can alter the pharmacokinetic profile of a drug molecule and provides a means for highly sensitive and specific quantification in complex biological matrices.[3][5] this compound, the deuterated form of Tricine, is particularly useful as an internal standard for quantitative mass spectrometry assays due to its chemical similarity to the unlabeled compound and its distinct mass difference. This guide details a feasible approach to the synthesis of this compound, addressing the need for a well-characterized source of this labeled compound for research purposes.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from commercially available tris(hydroxymethyl)aminomethane (Tris) and involving a deuterated alkylating agent. This approach leverages common organic chemistry reactions to achieve high isotopic incorporation.

Synthesis Pathway

The proposed synthetic route is as follows:

-

Deuteration of Bromoacetic Acid: Commercially available bromoacetic acid is subjected to H/D exchange in the presence of a suitable deuterium source, such as deuterium oxide (D₂O) under acidic or basic conditions, to yield bromoacetic acid-d₂.

-

Alkylation of Tris: The deuterated bromoacetic acid-d₂ is then used to alkylate the primary amine of tris(hydroxymethyl)aminomethane in an aqueous solution with a suitable base to control the pH, yielding this compound. The hydroxyl protons of the Tris molecule are also exchanged with deuterium from the D₂O solvent during the reaction.

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established chemical principles.

Materials and Equipment

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Bromoacetic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) solution (40 wt. % in D₂O)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

NMR spectrometer

-

Mass spectrometer

Step 1: Synthesis of Bromoacetic Acid-d₂

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add bromoacetic acid (13.9 g, 0.1 mol).

-

Add deuterium oxide (D₂O, 50 mL).

-

Heat the mixture to reflux and stir for 24 hours to allow for complete H/D exchange at the α-carbon.

-

Cool the reaction mixture to room temperature.

-

Remove the D₂O under reduced pressure using a rotary evaporator.

-

Repeat the process of adding fresh D₂O (50 mL) and removing it under reduced pressure two more times to ensure high isotopic enrichment.

-

The resulting white solid, bromoacetic acid-d₂, is dried under high vacuum and used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve tris(hydroxymethyl)aminomethane (12.1 g, 0.1 mol) in D₂O (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromoacetic acid-d₂ (14.1 g, 0.1 mol) in D₂O (50 mL) to the Tris solution.

-

Adjust the pH of the reaction mixture to ~10 with a 40 wt. % solution of NaOD in D₂O.

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours. The pH should be monitored and maintained at ~10 with the addition of NaOD solution as needed.

-

After the reaction is complete (monitored by TLC or LC-MS), neutralize the solution with DCl in D₂O.

-

The solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

-

The crude this compound is dissolved in a minimal amount of hot D₂O.

-

The solution is allowed to cool slowly to room temperature and then placed in a refrigerator (4 °C) to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold ethanol-d₆, and dried under vacuum.

-

For higher purity, a second recrystallization can be performed.

-

The final product is lyophilized to remove any residual solvent.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized this compound.

Product Characterization

| Parameter | Expected Value |

| Chemical Formula | C₆H₅D₈NO₅ |

| Molecular Weight | 187.22 g/mol [6] |

| Appearance | White crystalline powder[1] |

| Chemical Purity | ≥98%[6] |

| Isotopic Purity | ≥98 atom % D |

Analytical Data Summary

| Analysis | Expected Results |

| ¹H NMR (400 MHz, D₂O) | Absence of proton signals corresponding to the methylene groups of the glycine and tris(hydroxymethyl) moieties. A residual HDO peak will be observed. |

| ¹³C NMR (100 MHz, D₂O) | Peaks consistent with the carbon skeleton of Tricine. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 188.13, [M-H]⁻ = 186.11 |

Conclusion

This technical guide provides a plausible and detailed methodology for the synthesis and isotopic labeling of this compound. The proposed two-step synthesis is based on well-established chemical reactions and is expected to provide the target compound with high chemical and isotopic purity. The characterization data presented serves as a benchmark for researchers undertaking this synthesis. The availability of a robust protocol for the preparation of this compound will facilitate its broader application in quantitative proteomics, metabolomics, and pharmacokinetic studies, thereby supporting advancements in drug development and life sciences research.

References

- 1. Tricine - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]

Tricine-d8: A Technical Guide for Researchers and Drug Development Professionals

Introduction to Tricine and its Deuterated Analog

Tricine, chemically known as N-[Tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid that serves as a common buffering agent in biochemistry and molecular biology.[1] It is structurally similar to Tris and is particularly valued for its use in electrophoresis, especially for the separation of low molecular weight proteins and peptides.[2]

Tricine-d8 is the deuterated analog of Tricine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of Tricine in various biological and chemical matrices using mass spectrometry. The near-identical chemical and physical properties of this compound to its unlabeled counterpart, combined with its distinct mass difference, allow for accurate and precise quantification by correcting for variations during sample preparation and analysis.

Physicochemical Properties

The key physicochemical properties of Tricine and this compound are summarized in the table below. This data is essential for method development, particularly for applications in chromatography and mass spectrometry.

| Property | Tricine | This compound |

| Chemical Formula | C6H13NO5 | C6H5D8NO5 |

| Molecular Weight | 179.17 g/mol | 187.22 g/mol |

| CAS Number | 5704-04-1 | 352534-96-4 |

| Appearance | White crystalline powder | White crystalline powder |

| pKa (at 25 °C) | 8.15 | ~8.15 |

| Isotopic Purity | N/A | Typically ≥98% |

Common Uses in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Tricine. This is particularly relevant in the following areas:

-

Biopharmaceutical Manufacturing: Tricine is a common component of cell culture media.[3][4] Monitoring its concentration is crucial for process optimization and control, ensuring product quality and yield. This compound enables the precise quantification of Tricine in fresh and spent cell culture media.[3][4]

-

Metabolomics Research: In studies where Tricine is used as a buffer or is a metabolite of interest, this compound allows for its accurate measurement in complex biological samples such as cell lysates, plasma, and urine.

-

Drug Formulation and Stability Studies: Tricine may be used as an excipient in pharmaceutical formulations. This compound can be used to quantify its concentration and monitor its stability over time.

Experimental Protocol: Quantification of Tricine in Cell Culture Media using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the quantitative analysis of Tricine in cell culture media using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is adapted from established methods for the analysis of small molecules in similar matrices.[3][5]

Materials and Reagents

-

Tricine standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Cell culture media samples

Sample Preparation

-

Spiking with Internal Standard: To each 100 µL of cell culture media sample, add 10 µL of a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tricine: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |

| Collision Energy | Optimized for each transition |

Note: Specific MRM transitions and collision energies need to be optimized for the specific mass spectrometer used.

Quantitative Data and Method Performance

A validated LC-MS/MS method using this compound as an internal standard should demonstrate excellent performance in terms of linearity, sensitivity, accuracy, and precision. The following table summarizes the typical performance characteristics of such a method.

| Parameter | Typical Performance |

| Linearity (R²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | <15% |

| Recovery | 85-115% |

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of Tricine in a biological sample using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

The following diagram illustrates the logical principle behind using a stable isotope-labeled internal standard for accurate quantification.

Caption: Principle of isotope dilution mass spectrometry.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Tricine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated Tricine. Given the limited availability of direct experimental data on deuterated Tricine, this document establishes a baseline with the well-documented properties of standard Tricine (protio-Tricine) and subsequently presents predicted characteristics for its deuterated analogue based on established isotopic effects. This guide also outlines the key experimental protocols required for the synthesis, purification, and characterization of deuterated Tricine, providing researchers with the necessary methodologies for its practical application.

The primary applications for deuterated compounds in research and drug development include altering pharmacokinetic profiles, studying reaction mechanisms through the kinetic isotope effect, and serving as internal standards in quantitative mass spectrometry.[1][2][3] Deuterated Tricine is a valuable tool for such applications, particularly in contexts where Tricine is used as a biological buffer or a scavenger of hydroxyl radicals.[4][5][6]

Physical and Chemical Properties: Protio-Tricine vs. Deuterated Tricine

The following tables summarize the known properties of protio-Tricine and the predicted properties for a commonly deuterated form, N-[tris(hydroxymethyl)methyl]glycine-d5, where the five exchangeable protons (on the nitrogen and oxygen atoms) are replaced with deuterium.

Table 1: Physical and Chemical Properties of Protio-Tricine (C₆H₁₃NO₅)

| Property | Value | References |

| IUPAC Name | N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]glycine | [4] |

| Synonyms | N-(Tri(hydroxymethyl)methyl)glycine | [4] |

| CAS Number | 5704-04-1 | [4][7] |

| Molecular Weight | 179.17 g/mol | [4][7] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 185-187 °C (with gas evolution) | |

| pKa₁ (25 °C) | 2.3 | [4] |

| pKa₂ (25 °C) | 8.1 - 8.15 | [4][7] |

| ΔpKa/°C | -0.021 | |

| Buffering Range (pH) | 7.4 - 8.8 | [4][5] |

| Solubility in Water | 89.6 g/L (20 °C); Very soluble | [4] |

| Metal Binding (log K) | Mg²⁺: 1.2; Ca²⁺: 2.4; Mn²⁺: 2.7; Cu²⁺: 7.3 (0.1 M, 20°C) | [8] |

Table 2: Predicted Physical and Chemical Properties of Deuterated Tricine (C₆H₈D₅NO₅)

| Property | Predicted Value | Rationale & References |

| Molecular Weight | 184.20 g/mol | Calculated based on the substitution of 5 protium atoms (1.008 amu) with 5 deuterium atoms (2.014 amu).[9] |

| Appearance | White crystalline powder | Expected to be identical to the protio form as deuteration does not typically alter physical appearance. |

| Melting Point | Slight increase | Deuteration can lead to minor changes in crystal lattice forces, often resulting in a slightly higher melting point.[10] |

| pKa₁ (in D₂O) | ~2.3 - 2.4 | The first pKa is for the carboxylic acid group. The isotope effect on this position is generally small. |

| pKa₂ (in D₂O) | ~8.6 - 8.8 | The O-D bond is stronger than the O-H bond, leading to a decrease in acidity. The pKa of acids in D₂O is typically 0.5-0.6 units higher than in H₂O.[11][12][13] |

| Buffering Range (pD) | ~7.9 - 9.3 | Derived from the predicted pKa₂ in D₂O. |

| Solubility in Water/D₂O | Slightly different from protio-form | Solubility is influenced by hydrogen bonding strength, which is affected by deuteration. Differences are expected but are generally minor for small molecules.[10][14] |

Experimental Protocols for Characterization

The following sections detail the standard methodologies that would be employed to synthesize and characterize deuterated Tricine.

Synthesis and Purification

The synthesis of deuterated Tricine would most practically be achieved via a hydrogen-deuterium exchange approach, leveraging the exchangeable nature of the amine and hydroxyl protons.

Methodology: Hydrogen-Deuterium Exchange

-

Dissolution: Dissolve protio-Tricine in a significant excess of deuterium oxide (D₂O, 99.8+ atom % D).[15]

-

Equilibration: Stir the solution at room temperature for several hours to allow for the exchange of the labile protons on the nitrogen and oxygen atoms with deuterium from the solvent. To drive the equilibrium towards full deuteration, this process is typically repeated.

-

Solvent Removal: Remove the D₂O solvent under vacuum using a rotary evaporator or by lyophilization (freeze-drying).

-

Re-dissolution and Repetition: Re-dissolve the resulting solid in a fresh aliquot of D₂O and repeat the equilibration and solvent removal steps. This cycle is typically performed 3-5 times to achieve high isotopic enrichment.[16]

-

Purification: The final product can be purified by recrystallization from a suitable deuterated solvent mixture (e.g., D₂O/deuterated ethanol) to remove any non-deuterated starting material or other impurities.

-

Drying: Dry the final deuterated Tricine product under high vacuum to remove any residual solvent.

Isotopic Purity and Structural Confirmation

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the isotopic purity and structural integrity of the final product.[17]

Methodology: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the deuterated Tricine in a suitable solvent (e.g., methanol or water).

-

Instrumentation: Utilize an electrospray ionization high-resolution mass spectrometer (ESI-HRMS).[18][19]

-

Analysis: Acquire the full scan mass spectrum. The isotopic distribution of the molecular ion peak will be used to determine the level of deuteration.

-

Data Interpretation: Calculate the isotopic purity by comparing the relative abundances of the ion peaks corresponding to the fully deuterated species (d₅), partially deuterated species (d₄, d₃, etc.), and the remaining protio-species (d₀).[18][20] The theoretical distribution can be modeled using a binomial expansion.[20]

Methodology: NMR Spectroscopy

-

¹H NMR (Proton NMR):

-

Dissolve the sample in a deuterated solvent (e.g., D₂O).

-

Acquire a ¹H NMR spectrum. The disappearance or significant reduction in the intensity of the signals corresponding to the exchangeable N-H and O-H protons, when compared to the spectrum of protio-Tricine, confirms successful deuteration at these positions.[21] The signals for the non-exchangeable C-H protons should remain.

-

-

²H NMR (Deuterium NMR):

-

Dissolve the sample in a protio-solvent or a deuterated solvent that does not have signals in the region of interest.

-

Acquire a ²H NMR spectrum. The presence of peaks in the deuterium spectrum at chemical shifts corresponding to the N-D and O-D groups provides direct evidence of deuteration.[22][23]

-

pKa Determination

The pKa value of deuterated Tricine in D₂O would be determined using potentiometric titration.

Methodology: Potentiometric Titration

-

Instrumentation: Use a calibrated pH meter equipped with a glass electrode suitable for use in D₂O. Note that the meter reading ("pH") in D₂O is typically referred to as "pD" and a correction factor is often applied (pD = pH reading + 0.4).[13]

-

Sample Preparation: Prepare a solution of the deuterated Tricine of known concentration (e.g., 0.1 M) in D₂O.

-

Titration: Titrate the solution with a standardized solution of a strong base prepared in D₂O (e.g., NaOD) or a strong acid in D₂O (e.g., DCl).

-

Data Collection: Record the pD reading after each incremental addition of the titrant.

-

Analysis: Plot the pD versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the point of half-neutralization) on the resulting titration curve.[24]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for characterizing deuterated Tricine and the logical relationship between deuteration and its physicochemical effects.

References

- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tricine - Wikipedia [en.wikipedia.org]

- 5. Tricine | 5704-04-1 [chemicalbook.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. Tricine, Ultrol Grade - CAS 1389475 - Calbiochem Tricine is a zwitterionic buffer useful in the pH range of 7.4-8.8. Has a pKa 8.05 at 25 C. 5704-04-1 [sigmaaldrich.com]

- 8. Why use TRICINE Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.tru.ca [faculty.tru.ca]

- 12. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 15. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 16. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 23. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 24. scholarworks.uark.edu [scholarworks.uark.edu]

An In-depth Technical Guide to the Molecular Properties and Applications of Tricine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and exact mass of Tricine-d8, a deuterated isotopologue of Tricine. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotope-labeled compounds in their work. This document presents key quantitative data in a clear tabular format, details relevant experimental protocols, and includes a workflow diagram for a common application of Tricine.

Core Quantitative Data

The incorporation of deuterium in place of hydrogen atoms results in a predictable increase in the molecular weight and exact mass of a compound. The following table summarizes these key physical constants for both unlabeled Tricine and its deuterated form, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| Tricine | C₆H₁₃NO₅ | 179.17[1][2][3] | 179.07937252[3] |

| This compound | C₆H₅D₈NO₅ | 187.22[4][5] | 187.12969965 |

Note: The exact mass of this compound was calculated based on the exact mass of unlabeled Tricine and the precise atomic masses of hydrogen (¹H = 1.0078250322 Da) and deuterium (²H = 2.0141017778 Da)[6].

Experimental Protocols

The determination of molecular weight and exact mass for compounds like this compound is typically achieved through mass spectrometry. While specific instrument parameters can vary, the general workflow involves the introduction of the analyte into a mass spectrometer, ionization, and subsequent measurement of the mass-to-charge ratio of the resulting ions. High-resolution mass spectrometry is essential for determining the exact mass with a high degree of accuracy.

Deuterated compounds such as this compound are frequently used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the unlabeled analyte, but distinct mass[7][8].

A common laboratory application where Tricine is utilized as a buffer component is in Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE) . This technique is particularly well-suited for the separation of low molecular weight proteins and peptides. A generalized protocol for this application is as follows:

1. Gel Preparation:

- Separating Gel: A solution of acrylamide/bis-acrylamide, Tris-HCl/SDS buffer (pH 8.45), and glycerol is prepared. Polymerization is initiated by the addition of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).

- Stacking Gel: A lower concentration acrylamide/bis-acrylamide solution in a Tris-HCl/SDS buffer (pH 8.45) is poured on top of the polymerized separating gel. A comb is inserted to create wells for sample loading.

2. Sample Preparation:

- Protein samples are mixed with a sample buffer containing SDS, glycerol, a tracking dye, and a reducing agent (e.g., dithiothreitol or β-mercaptoethanol).

- Samples are heated to denature the proteins and ensure binding of SDS.

3. Electrophoresis:

- The polymerized gel is placed in an electrophoresis apparatus.

- The inner and outer chambers of the apparatus are filled with a running buffer containing Tris, Tricine, and SDS.

- The prepared samples and a molecular weight marker are loaded into the wells.

- A constant voltage is applied to the system, causing the negatively charged protein-SDS complexes to migrate through the gel towards the anode. The sieving effect of the polyacrylamide matrix separates the proteins based on their size.

4. Visualization:

- Following electrophoresis, the gel is removed from the apparatus.

- The separated proteins are visualized by staining with a dye such as Coomassie Brilliant Blue or by silver staining.

Workflow Visualization

The following diagram illustrates the key stages of the Tricine-SDS-PAGE experimental workflow.

This guide provides foundational technical information on this compound for researchers and professionals. The provided data and protocols are intended to support the effective application of this and related compounds in a laboratory setting.

References

- 1. Tricine | 5704-04-1 [chemicalbook.com]

- 2. Tricine - Wikipedia [en.wikipedia.org]

- 3. Tricine | C6H13NO5 | CID 79784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tricine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1842-0.1 [isotope.com]

- 6. Deuterium - Wikipedia [en.wikipedia.org]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

Commercial Availability and Technical Guide to Tricine-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for Tricine-d8. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this deuterated compound in their experimental workflows.

Commercial Sourcing and Availability

This compound is a specialized, deuterated analog of Tricine, a zwitterionic amino acid commonly used as a buffer in biochemistry and molecular biology. The deuterium labeling makes it a valuable tool, primarily as an internal standard in quantitative mass spectrometry-based applications such as proteomics and pharmacokinetic studies.

Our research has identified two primary commercial suppliers of this compound. The following table summarizes the available quantitative data for their products to facilitate a direct comparison.

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment |

| Cambridge Isotope Laboratories, Inc. | Tricine (D₈, 98%) | DLM-1842-0.1 | 98% | 98%[1] |

| MedchemExpress | This compound | HY-D0860S | >98.0% (by NMR for unlabeled analog)[2] | Not explicitly stated; typically >98% for deuterated standards. Please refer to the batch-specific Certificate of Analysis for precise data.[1][3] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₅D₈NO₅ |

| Molecular Weight | 187.22 g/mol [3] |

| Appearance | White to off-white solid[2] |

| Storage | Store at room temperature, protected from light and moisture.[1] |

Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure accurate quantification of the unlabeled Tricine or structurally similar analytes. The deuterated standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, allowing for correction of variations in sample preparation, injection volume, and matrix effects.

Below is a generalized, detailed methodology for the use of this compound as an internal standard.

1. Preparation of Stock Solutions:

-

Analyte (Tricine) Stock Solution (1 mg/mL): Accurately weigh 1 mg of unlabeled Tricine and dissolve it in 1 mL of a suitable solvent (e.g., LC-MS grade water or methanol).

-

Internal Standard (this compound) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the analyte.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix of interest (e.g., plasma, cell lysate).

-

Add a fixed concentration of the this compound internal standard stock solution to each calibration standard and quality control (QC) sample. The final concentration of the IS should be consistent across all samples.

3. Sample Preparation:

-

Thaw biological samples (e.g., plasma, tissue homogenates) on ice.

-

To a specific volume of the sample, add the same fixed amount of this compound internal standard solution as used in the calibration curve.

-

Perform protein precipitation by adding a threefold to fourfold volume of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex the samples vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 or other appropriate reverse-phase column.

-

Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B). The gradient should be optimized to achieve good chromatographic separation of Tricine from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on which provides a better signal for Tricine.

-

Perform Multiple Reaction Monitoring (MRM) to detect and quantify Tricine and this compound.

-

Optimize the precursor and product ion transitions for both the analyte and the internal standard.

-

Tricine (Analyte): Determine the optimal precursor ion [M+H]⁺ or [M-H]⁻ and the most abundant, stable product ions.

-

This compound (Internal Standard): The precursor ion will be shifted by +8 Da compared to unlabeled Tricine. The product ions may also show a corresponding mass shift.

-

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (Tricine) and the internal standard (this compound) in each sample.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical quantitative LC-MS/MS workflow utilizing this compound as an internal standard.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

An In-Depth Technical Guide to Tricine-d8: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tricine-d8, a deuterated biological buffer. It details its chemical and physical properties, highlights its primary applications in research, and provides detailed experimental protocols for its use. This document is intended to be a valuable resource for scientists and researchers in the fields of biochemistry, molecular biology, and drug development.

This compound: Core Data and Specifications

This compound is the deuterated form of Tricine, a zwitterionic amino acid buffer. The replacement of hydrogen atoms with deuterium atoms makes it particularly useful in applications where minimizing proton signals is critical, such as in Nuclear Magnetic Resonance (NMR) spectroscopy and certain mass spectrometry techniques.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, alongside those of its non-deuterated counterpart, Tricine, for comparison.

| Property | This compound | Tricine (unlabeled) |

| CAS Number | 352534-96-4 | 5704-04-1 |

| Molecular Formula | C₆H₅D₈NO₅ | C₆H₁₃NO₅ |

| Molecular Weight | 187.22 g/mol | 179.17 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Purity (typical) | ≥98% | ≥99% |

| pKa at 20°C | ~8.15 | 8.15 |

| Useful Buffering pH Range | 7.4 - 8.8 | 7.4 - 8.8 |

| Storage Conditions | Room temperature, protected from light and moisture. | Room temperature |

Supplier Specifications

This compound is available from various chemical suppliers. The following table provides an example of typical product specifications.

| Parameter | Specification |

| Synonyms | N-[Tris(hydroxymethyl)methyl]glycine-d8, N-(Tri(hydroxymethyl)methyl)glycine-d8 |

| Chemical Purity | ≥98% |

| Form | Solid |

| Storage Temperature | Room Temperature |

| Applications | Biomolecular NMR, Internal Standard for Clinical Mass Spectrometry |

Experimental Protocols

Tricine is a "Good's" buffer widely used in biochemistry and molecular biology, particularly for the separation of low molecular weight proteins and peptides. This compound can be used as a direct substitute for Tricine in most protocols, with the primary advantage of being "invisible" in ¹H NMR spectra.

Tricine-SDS-PAGE for Low Molecular Weight Protein Separation

Tricine-SDS-PAGE is the preferred method for resolving proteins smaller than 30 kDa.[1][2] The substitution of glycine with tricine in the running buffer results in better separation of small proteins.[2]

2.1.1. Reagents

-

Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 48 g Acrylamide, 1.5 g N,N'-Methylenebisacrylamide in 100 mL deionized water.

-

Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Dissolve 182 g of Tris base in 300 mL of deionized water. Adjust the pH to 8.45 with HCl. Bring the volume to 500 mL and add 1.5 g of SDS.

-

Anode Buffer (0.2 M Tris, pH 8.9): Dissolve 24.2 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.9 with HCl and bring the volume to 1 L.

-

Cathode Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25): Dissolve 12.1 g of Tris base and 17.9 g of Tricine (or this compound for specific applications) in 800 mL of deionized water. Add 1 g of SDS, adjust the pH to 8.25 if necessary, and bring the volume to 1 L.

-

10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

-

TEMED (N,N,N',N'-Tetramethylethylenediamine)

-

Sample Buffer (4X): 12% (w/v) SDS, 150 mM Tris-HCl pH 6.8, 30% (v/v) glycerol, 50 mM DTT or DTE, and 0.01% bromophenol blue.

2.1.2. Gel Preparation

This protocol is for a standard mini-gel system.

| Component | Stacking Gel (4%) | Separating Gel (10%) |

| Acrylamide/Bis-acrylamide | 0.83 mL | 2.0 mL |

| Gel Buffer | 1.25 mL | 3.3 mL |

| Deionized Water | 2.87 mL | 2.7 mL |

| Glycerol | - | 1.3 g (1 mL) |

| 10% APS | 50 µL | 50 µL |

| TEMED | 5 µL | 5 µL |

2.1.3. Electrophoresis Procedure

-

Assemble the gel casting apparatus.

-

Prepare the separating gel solution, pour it into the gel cassette, and overlay with water-saturated isobutanol. Allow to polymerize for at least 1 hour.[3]

-

Remove the isobutanol and rinse with deionized water.

-

Prepare the stacking gel solution, pour it over the separating gel, and insert the comb. Allow to polymerize for at least 30 minutes.

-

Prepare protein samples by mixing with 4X sample buffer and heating at 85°C for 2 minutes.[4]

-

Assemble the gel in the electrophoresis tank and add the anode and cathode buffers.

-

Load the samples into the wells.

-

Run the gel at a constant voltage of 30V until the dye front enters the separating gel, then increase the voltage to 100-150V.[3]

Cell Lysis using a Tricine-based Buffer

While RIPA and other Tris-HCl based buffers are common, a Tricine-based buffer can be employed for cell lysis, particularly when the downstream applications are sensitive to the components of other buffers.

2.2.1. Reagents

-

Lysis Buffer: 50 mM Tricine (or this compound), 150 mM NaCl, 1% NP-40, 1 mM EDTA, pH 7.5.

-

Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer before use.

2.2.2. Procedure for Adherent Cells

-

Culture cells to 70-80% confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).

-

Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the soluble proteins) to a new tube.

Key Applications and Workflows

Application in NMR Spectroscopy

Deuterated buffers like this compound are essential for NMR studies of biomolecules. The absence of protons in the buffer minimizes solvent signals in the ¹H NMR spectrum, allowing for clearer observation of the signals from the molecule of interest. This is particularly crucial when studying proteins or peptides at low concentrations.

Experimental Workflows

The following diagrams illustrate common experimental workflows where this compound can be a critical component.

Caption: Workflow for Tricine-SDS-PAGE.

Caption: General workflow for cell lysis.

Conclusion

This compound is a valuable tool for researchers in the life sciences. Its primary utility lies in its ability to buffer biological systems while remaining unobtrusive in proton-sensitive analytical techniques. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of this compound in a variety of experimental contexts. As with any reagent, optimal conditions may need to be determined empirically for specific applications.

References

Navigating the Solubility of Tricine-d8: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of compounds is a critical first step in experimental design and formulation. This technical guide provides an in-depth look at the solubility of Tricine-d8, a deuterated form of the widely used biological buffer, Tricine. While specific quantitative data for this compound is limited, this document consolidates available information for Tricine, discusses the anticipated effects of deuteration on solubility, and offers a comprehensive experimental protocol for determining solubility in your own laboratory setting.

Introduction to Tricine and this compound

Tricine, or N-[tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid that is structurally similar to Tris and glycine.[1] It is widely utilized as a "Good's buffer," particularly in electrophoresis for the separation of low molecular weight proteins and peptides, and in cell culture media.[2] Its pKa of 8.1 at 25°C makes it an effective buffer in the physiological pH range of 7.4 to 8.8.

This compound is a deuterated isotopologue of Tricine where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is often employed in research to trace metabolic pathways, as an internal standard in mass spectrometry, or to investigate kinetic isotope effects. While the biological and chemical functions of this compound are expected to be similar to its non-deuterated counterpart, its physical properties, including solubility, may be subtly altered.

Solubility of Tricine in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 89.6 g/L[1] |

| Water | Not Specified | 1.8 g/100mL[2] |

| Water | 20 | 4 M (clear, colorless solution)[3] |

| Water | Not Specified | 20% (w/w) (clear, colorless)[4] |

| Water | Not Specified | 0.25 g/mL (clear, colorless)[5] |

The Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium can influence a compound's physical properties, including its solubility. While the effects are generally subtle, they can be significant in certain contexts. The primary factors through which deuteration can affect solubility include:

-

Intermolecular Interactions: Deuterium forms slightly stronger hydrogen bonds (or more accurately, deuterium bonds) than protium (¹H). This can lead to minor differences in the energetics of solvation and crystal lattice formation.

-

Molecular Volume and Polarizability: The C-D bond is slightly shorter and less polarizable than the C-H bond. These small changes in molecular size and electron distribution can impact how a molecule interacts with solvent molecules.

For a polar, zwitterionic molecule like Tricine, which readily forms hydrogen bonds, its solubility in polar solvents like water is significant. The effect of deuteration on its solubility in aqueous solutions is not easily predicted without experimental data. It is plausible that the altered hydrogen bonding capabilities could lead to a slight change in solubility compared to the non-deuterated form. In non-polar organic solvents, where Tricine's solubility is expected to be low, the impact of deuteration may be even less pronounced.

Experimental Protocol for Determining Solubility

Given the lack of specific data for this compound, researchers may need to determine its solubility experimentally for their specific applications. The following is a generalized protocol for determining the solubility of a solid compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Methodology:

-

Preparation of Stock Solutions (if required for analysis): Prepare a series of standard solutions of this compound in the chosen solvent for calibration of the analytical instrument.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully extract an aliquot of the supernatant without disturbing the solid pellet. Quantify the concentration of this compound in the supernatant using a validated analytical method.

-

Data Analysis: The determined concentration represents the saturation solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound for researchers and scientists. While direct quantitative data remains elusive, the provided information on Tricine, the theoretical effects of deuteration, and a robust experimental protocol will empower professionals in drug development and other scientific fields to effectively utilize this important deuterated compound in their work.

References

- 1. Tricine - Wikipedia [en.wikipedia.org]

- 2. Why use TRICINE Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. Tricine | 5704-04-1 [chemicalbook.com]

- 4. 三(羟甲基)甲基甘氨酸 ULTROL® Grade, ≥99% (titration), zwitterionic buffer useful in pH range 7.4-8.8 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Tricine = 99 titration 5704-04-1 [sigmaaldrich.com]

Tricine-d8: A Technical Guide to pKa and Buffering Range for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the pKa and buffering range of Tricine-d8, a deuterated version of the widely used biological buffer Tricine. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated buffer systems in their experimental designs, particularly in fields such as NMR spectroscopy, neutron scattering, and studies involving kinetic isotope effects.

Core Concepts: pKa and Buffering Range

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The buffering range is generally considered to be the pKa value ± 1 pH unit. For Tricine (N-[tris(hydroxymethyl)methyl]glycine), a zwitterionic amino acid derived from tris and glycine, the second pKa (pKa2) is the one relevant for most biological applications.

Physicochemical Properties of Tricine and this compound

The pKa2 of Tricine in H₂O is approximately 8.15 at 20°C and 8.1 at 25°C.[1][2][3][4] The useful buffering range for Tricine in H₂O is therefore cited as pH 7.4 to 8.8.[1][2][4][5]

The deuterium isotope effect (DIE) on pKa values generally results in a higher pKa in deuterium oxide (D₂O) compared to H₂O. This is because D-O bonds are stronger than H-O bonds, making the deuterated acid a weaker acid. The difference, ΔpKa (pKa in D₂O - pKa in H₂O), is typically in the range of 0.2 to 0.7. A linear correlation has been proposed to estimate the pKa in H₂O from measurements in D₂O: pKH ≈ 0.929pKD + 0.42.[6]

Based on these principles, the pKa of this compound in D₂O is expected to be higher than its non-deuterated counterpart in H₂O.

| Parameter | Tricine in H₂O | Estimated this compound in D₂O |

| pKa2 (20°C) | 8.15[1][2][7] | ~8.4 - 8.8 |

| pKa2 (25°C) | 8.1[3][4] | ~8.3 - 8.7 |

| Buffering Range | pH 7.4 - 8.8[1][2][4][5] | pD ~7.4 - 9.8 (estimated) |

Note: The values for this compound are estimations and should be experimentally verified for critical applications.

Experimental Determination of pKa

The pKa of a buffer is typically determined experimentally via potentiometric titration. This method involves the gradual addition of a strong base (e.g., NaOH or NaOD for D₂O solutions) to a solution of the buffer in its acidic form and monitoring the resulting pH (or pD) changes with a calibrated electrode.

Detailed Protocol for Potentiometric Titration of this compound:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in D₂O.

-

Prepare a standardized titrant solution of a strong base in D₂O (e.g., 0.1 M NaOD).

-

Calibrate the pH meter using standard buffer solutions prepared in D₂O. Note that direct readings from a pH meter calibrated with H₂O buffers in a D₂O solution are often referred to as "pH" and require correction (pD = pH + ~0.4).

-

-

Titration Procedure:

-

Place a known volume of the this compound solution in a temperature-controlled beaker with a magnetic stirrer.

-

Immerse the calibrated pD electrode and a temperature probe into the solution.

-

Add the NaOD titrant in small, precise increments.

-

Record the pD reading after each addition, ensuring the reading has stabilized.

-

Continue the titration until the pD has passed the expected equivalence point by at least one pD unit.

-

-

Data Analysis:

-

Plot the pD values against the volume of titrant added to generate a titration curve.

-

The pKa is the pD at which half of the volume of titrant required to reach the equivalence point has been added.

-

Alternatively, the first derivative of the titration curve can be plotted (ΔpD/ΔV vs. V), where the peak of the curve corresponds to the equivalence point.

-

Logical Relationship between pKa and Buffering Range

The Henderson-Hasselbalch equation illustrates the relationship between pH (or pD), pKa, and the ratio of the concentrations of the basic ([A⁻]) and acidic ([HA]) forms of the buffer.

pH = pKa + log ([A⁻]/[HA])

The buffering capacity is maximal when [A⁻] = [HA], at which point pH = pKa. The effective buffering range is the pH range over which the buffer can effectively resist changes in pH upon the addition of an acid or base. This range is generally accepted as pKa ± 1.

Caption: Relationship between pKa and buffering range.

Experimental Workflow for pKa Determination

The following diagram outlines the key steps in the experimental determination of the pKa of this compound.

Caption: Workflow for pKa determination of this compound.

Conclusion

This compound is a valuable tool for researchers working in deuterated environments. While its exact pKa must be determined empirically for precise applications, a sound estimation can be made based on the known properties of Tricine and the principles of isotope effects. The experimental protocol outlined in this guide provides a robust framework for the accurate determination of the pKa and effective buffering range of this compound, enabling its confident application in a variety of research settings.

References

- 1. biocompare.com [biocompare.com]

- 2. Tricine - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tricine Buffer, 5704-04-1, Reagent grade, T17917, Sigma-Aldrich [sigmaaldrich.com]

- 5. bostonbioproducts.com [bostonbioproducts.com]

- 6. courses.washington.edu [courses.washington.edu]

- 7. Tricine [drugfuture.com]

Methodological & Application

Application Note: High-Throughput Analysis of Tricine in Human Plasma Using Tricine-d8 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tricine in human plasma. Due to its polar, zwitterionic nature, chromatographic separation was achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). Tricine-d8, a stable isotope-labeled analog, was synthesized and utilized as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The method involves a simple protein precipitation step, followed by a rapid 5-minute LC-MS/MS analysis. The assay was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalytical applications in clinical and research settings.

Introduction

Tricine (N-[tris(hydroxymethyl)methyl]glycine) is a zwitterionic amino acid that is widely used as a buffering agent in biochemistry and molecular biology, particularly in electrophoresis.[1][2][3] Its use in various formulations necessitates sensitive and specific analytical methods to study its pharmacokinetics and potential toxicological effects. The analysis of Tricine in biological matrices like plasma is challenging due to its high polarity, which results in poor retention on traditional reversed-phase liquid chromatography columns.

This method overcomes these challenges by employing a HILIC separation strategy, which is well-suited for polar analytes.[4][5] Furthermore, the use of a stable isotope-labeled internal standard, this compound, is critical for reliable quantification in complex biological matrices.[6] Deuterated internal standards co-elute with the analyte and exhibit similar ionization behavior, thereby compensating for variations in sample extraction, injection volume, and ion suppression or enhancement in the mass spectrometer.[6] This application note provides a detailed protocol for sample preparation and LC-MS/MS analysis, along with performance data that demonstrates the method's reliability for high-throughput quantitative analysis.

Experimental Protocols

Materials and Reagents

-

Analytes: Tricine (Sigma-Aldrich), this compound (custom synthesis)

-

Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent), Human Plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tricine and this compound in water.

-

Working Standard Solutions: Serially dilute the Tricine stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Tricine working standards to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

A simple protein precipitation method is used for sample preparation:

-

Aliquot 50 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: Shimadzu Nexera X2 or equivalent

-

MS System: Sciex QTRAP 6500+ or equivalent

-

Column: Waters ACQUITY UPLC BEH HILIC Column (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Injection Volume: 5 µL

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

Table 1: Liquid Chromatography Gradient

| Time (min) | %A | %B |

| 0.00 | 10 | 90 |

| 3.00 | 40 | 60 |

| 3.10 | 90 | 10 |

| 4.00 | 90 | 10 |

| 4.10 | 10 | 90 |

| 5.00 | 10 | 90 |

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: The mass spectrometer was operated in MRM mode to monitor the transitions from the precursor ion to the product ion for both Tricine and this compound.

Table 2: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |

| Tricine | 180.1 | 104.1 | 45 | 20 | 10 |

| This compound | 188.1 | 112.1 | 45 | 20 | 10 |

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Experimental Workflow Diagram

Caption: Workflow for the quantification of Tricine in plasma.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Tricine in human plasma. The use of a HILIC column provided good retention and peak shape for the polar Tricine molecule. The total run time was 5 minutes, making the method suitable for high-throughput analysis.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL. The correlation coefficient (r²) was consistently greater than 0.995. The LLOQ was established at 5 ng/mL with a signal-to-noise ratio greater than 10.

Table 3: Calibration Curve Summary

| Parameter | Value |

| Concentration Range | 5 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 5 ng/mL |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results, summarized in Table 4, are within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 5 | 8.2 | 105.4 | 9.8 | 103.2 |

| Low | 15 | 6.5 | 98.7 | 7.1 | 101.5 |

| Medium | 250 | 4.1 | 102.3 | 5.3 | 100.8 |

| High | 4000 | 3.5 | 97.9 | 4.2 | 99.1 |

Recovery and Matrix Effect

The extraction recovery of Tricine and the matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was consistent and reproducible. The matrix effect was minimal, demonstrating the effectiveness of the sample preparation and the use of a stable isotope-labeled internal standard.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 15 | 92.5 | 98.2 |

| Medium | 250 | 94.1 | 101.5 |

| High | 4000 | 93.7 | 99.8 |

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative determination of Tricine in human plasma. The use of this compound as an internal standard, combined with a HILIC-based separation and a simple protein precipitation sample preparation, provides a robust, sensitive, and high-throughput assay. This method is well-suited for pharmacokinetic studies and other applications requiring the accurate measurement of Tricine in a biological matrix.

References

- 1. Comparison of blood serum peptide enrichment methods by Tricine SDS-PAGE and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of tricine-SDS-PAGE for online and offline analysis of phosphoproteins by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. teledynelabs.com [teledynelabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - IN [thermofisher.com]

Application Note & Protocol: Absolute Quantification of Peptides Using Deuterated Labeling Agents

This application note provides a detailed protocol for the absolute quantification of peptides in complex biological samples using a stable isotope labeling strategy. While the specific reagent "Tricine-d8" is not widely documented for this purpose, this guide outlines a robust and commonly used alternative: reductive dimethylation using deuterated formaldehyde. This method provides a cost-effective and reliable approach for generating stable isotope-labeled internal standards essential for absolute quantification in mass spectrometry-based proteomics.

This document is intended for researchers, scientists, and drug development professionals familiar with proteomic workflows.

Introduction

Absolute quantification of peptides is crucial for understanding protein dynamics, validating biomarkers, and supporting drug development.[1][2][3][4] This process typically involves the use of stable isotope-labeled (SIL) peptides as internal standards. These standards are chemically identical to the target peptide but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H).[5][6]

Reductive dimethylation is a widely used chemical labeling method that introduces methyl groups to the N-terminus and lysine residues of peptides.[7][8] By using deuterated formaldehyde (CD₂O) and a reducing agent like sodium cyanoborohydride, a heavy dimethyl label is incorporated, creating a mass shift that allows for differentiation from the endogenous, light version of the peptide in a mass spectrometer.[7][8] This method is advantageous due to its high reaction efficiency, cost-effectiveness, and the ability to label any peptide containing a primary amine.[7]

Key Applications:

-

Drug Discovery and Development: Quantify changes in protein expression in response to drug treatment, aiding in target validation and toxicity studies.[2][9]

-

Biomarker Discovery: Accurately measure the concentration of potential protein biomarkers in clinical samples.[2][3]

-

Systems Biology: Understand the absolute expression levels of proteins to build more accurate biological models.

Experimental Workflow Overview

The overall workflow for absolute peptide quantification using deuterated labeling is depicted below. This process involves the generation of a standard curve using a known concentration of a synthetic, heavy-labeled peptide, which is then used to determine the absolute concentration of the corresponding endogenous peptide in a biological sample.

Figure 1: General workflow for absolute peptide quantification.

Detailed Experimental Protocol

This protocol details the reductive dimethylation of a synthetic peptide to be used as a heavy internal standard.

Materials and Reagents

-

Synthetic, purified peptide of interest

-

Deuterated formaldehyde (CD₂O), 20% solution in D₂O

-

Sodium cyanoborohydride (NaCNBH₃), 1 M in 100 mM sodium phosphate buffer

-

Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5

-

Formic acid (FA)

-

Acetonitrile (ACN)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol for Deuterated Dimethyl Labeling

-

Peptide Reconstitution: Reconstitute the purified synthetic peptide in 100 µL of 100 mM TEAB buffer. The final peptide concentration should be approximately 1-2 mg/mL.

-

Labeling Reaction:

-

To the reconstituted peptide solution, add 8 µL of deuterated formaldehyde (CD₂O).

-

Vortex briefly and incubate at room temperature for 5 minutes.

-

Add 8 µL of 1 M sodium cyanoborohydride (NaCNBH₃).

-

Vortex and incubate at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add 16 µL of 1% formic acid to quench the reaction.

-

Vortex and briefly centrifuge.

-

-

Purification of Labeled Peptide:

-

Condition an SPE cartridge with 1 mL of ACN, followed by 1 mL of 0.1% FA in water.

-

Load the quenched reaction mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% FA in water.

-

Elute the labeled peptide with 500 µL of 50% ACN, 0.1% FA.

-

Dry the eluted peptide in a vacuum centrifuge.

-

-

Quantification of the Heavy Standard:

-

Reconstitute the dried, labeled peptide in a suitable buffer.

-

Determine the absolute concentration of the heavy peptide standard using an orthogonal method, such as amino acid analysis (AAA).

-

Sample Preparation and Analysis

-

Protein Digestion: Digest the biological protein sample to peptides using a standard trypsin digestion protocol.

-

Spiking the Standard: Create a calibration curve by spiking known amounts of the quantified heavy peptide standard into a constant amount of the digested biological sample. A typical calibration curve may consist of 6-8 points.

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer. It is crucial to use a method that provides high quantitative accuracy, such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).

-

Data Analysis:

-

Extract ion chromatograms (XICs) for both the light (endogenous) and heavy (standard) peptides.

-

Calculate the peak area ratio (Light/Heavy).

-

Plot the peak area ratio against the known concentration of the heavy standard to generate a calibration curve.

-

Determine the concentration of the endogenous peptide in the sample by interpolating its peak area ratio on the calibration curve.

-

Representative Quantitative Data

The following tables summarize typical performance data for an absolute quantification assay using a deuterated internal standard.

Table 1: Calibration Curve Performance

| Parameter | Value |

| Peptide Sequence | [Example Sequence] |

| Linear Range | 0.5 - 2000 fmol/µL |

| R² of Calibration Curve | > 0.99 |

| Lower Limit of Quant. (LLOQ) | 0.5 fmol/µL |

| Upper Limit of Quant. (ULOQ) | 2000 fmol/µL |

Table 2: Assay Precision and Accuracy

| QC Level | Nominal Conc. (fmol/µL) | Mean Measured Conc. (fmol/µL) | CV (%) | Accuracy (%) |

| LLOQ | 0.5 | 0.48 | 12.5 | 96.0 |

| Low QC | 1.5 | 1.55 | 9.8 | 103.3 |

| Mid QC | 150 | 145.7 | 6.2 | 97.1 |

| High QC | 1500 | 1532.1 | 5.5 | 102.1 |

Signaling Pathway Visualization

While this application note focuses on a chemical labeling technique, the quantified peptides are often part of larger signaling pathways. The ability to obtain absolute concentrations for key proteins allows for more quantitative models of these pathways. Below is a generic example of a signaling pathway diagram.

Figure 2: Example of a cellular signaling pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Ensure the pH of the TEAB buffer is between 8.0 and 8.5. |